molecular formula C7H6F3IN2S B14053732 1-(2-Iodo-6-(trifluoromethylthio)phenyl)hydrazine

1-(2-Iodo-6-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14053732
M. Wt: 334.10 g/mol
InChI Key: HUAVTGZAOXFCML-UHFFFAOYSA-N
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Description

1-(2-Iodo-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Iodo-6-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-iodo-6-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Iodo-6-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazine moiety.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(2-Iodo-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Iodo-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-(2-Iodo-6-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

    1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with the trifluoromethylthio group at the 5-position instead of the 6-position.

    6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone derivatives: These compounds share the trifluoromethyl and iodine functionalities but have a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the phenyl ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F3IN2S

Molecular Weight

334.10 g/mol

IUPAC Name

[2-iodo-6-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3IN2S/c8-7(9,10)14-5-3-1-2-4(11)6(5)13-12/h1-3,13H,12H2

InChI Key

HUAVTGZAOXFCML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)NN)SC(F)(F)F

Origin of Product

United States

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